molecular formula C14H12O2 B13277430 [1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy

[1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy

Cat. No.: B13277430
M. Wt: 212.24 g/mol
InChI Key: NBFNJIQVVFJCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Biphenyl (B1667301) Scaffolds in Organic Synthesis

Substituted biphenyl scaffolds are considered "privileged structures" in medicinal chemistry and materials science. Their unique three-dimensional arrangement, arising from restricted rotation around the central carbon-carbon single bond (atropisomerism), allows them to interact with biological targets with high specificity. rsc.orgmdpi.com The biphenyl framework serves as a rigid and predictable anchor for displaying various functional groups in defined spatial orientations. nih.gov

This structural motif is found in a wide array of pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs). rsc.orgmdpi.comrsc.orgnih.gov Their prevalence stems from their ability to mimic key biological recognition elements and their synthetic accessibility through powerful cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions. mdpi.comnih.gov The biphenyl unit is a crucial component in many bioactive natural products and is leveraged by chemists to design novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and hypertension. rsc.orgontosight.ainih.gov

Role of Aldehyde Functionality in Advanced Organic Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry due to its reactivity. wikipedia.orgnumberanalytics.com The carbonyl carbon of an aldehyde is highly electrophilic, making it a prime target for a wide variety of nucleophilic addition reactions. numberanalytics.combritannica.com This reactivity is fundamental to numerous classic and contemporary organic transformations, including:

Carbon-Carbon Bond Formation: Aldehydes are key substrates in Grignard reactions, Wittig reactions, and aldol (B89426) condensations, which are essential methods for building complex carbon skeletons.

Reduction and Oxidation: Aldehydes can be easily reduced to primary alcohols or oxidized to carboxylic acids, providing synthetic pathways to other important classes of compounds. numberanalytics.com

Iminium Chemistry: Reaction with amines forms imines, which are crucial intermediates in reductive amination, a cornerstone reaction for synthesizing amines. wikipedia.org

Multicomponent Reactions: Aldehydes are frequent participants in powerful one-pot multicomponent reactions, which allow for the rapid assembly of complex molecules with high atom economy.

The aldehyde functionality serves as a synthetic linchpin, enabling chemists to introduce diverse molecular fragments and build molecular complexity efficiently. britannica.comnumberanalytics.com

Contextualizing [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy within Contemporary Organic Chemistry Research

[1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, is a valuable research chemical that combines the advantageous biphenyl scaffold with the reactive aldehyde handle. The methoxy (B1213986) group (-OCH3) acts as an electron-donating group, which can influence the reactivity of the aromatic rings and the aldehyde. This specific substitution pattern makes the compound an interesting substrate for investigating structure-activity relationships and for the synthesis of targeted molecules.

Researchers utilize this and similar substituted biphenyl carboxaldehydes as starting materials or intermediates in the synthesis of more complex structures. For example, computational studies on related 2-(dimethylamino)biphenyl-2′-carboxaldehydes have been used to investigate n→π* interactions, which are crucial for understanding the initial stages of bond formation. acs.org The strategic placement of electron-donating groups like methoxy can modulate these interactions. acs.org Furthermore, the presence of both the biphenyl core and the aldehyde group allows for sequential or orthogonal functionalization, enabling the construction of libraries of diverse compounds for screening in drug discovery and materials science. nih.gov

Below is a table detailing the key properties of the subject compound.

PropertyValue
IUPAC Name 5-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
Molecular Formula C14H12O2
Molecular Weight 212.25 g/mol
CAS Number 1261599-01-3
Appearance White to off-white solid

Overview of Research Trajectories for Biphenyl Carboxaldehyde Derivatives

Current and future research involving biphenyl carboxaldehyde derivatives is focused on several key areas. A major trajectory is their continued use in medicinal chemistry to develop novel therapeutics. rsc.org The biphenyl scaffold is being incorporated into molecules designed to inhibit protein-protein interactions or act as ligands for various receptors. mdpi.com For instance, derivatives have shown promise as antifungal agents and in targeting diseases like cancer and psoriasis. rsc.orgnih.gov

Another significant research direction is in the field of materials science, where the rigid structure of biphenyls is exploited to create new liquid crystals, polymers, and components for OLEDs. rsc.orgnih.gov The aldehyde group provides a convenient point for polymerization or for attaching the molecule to surfaces.

Furthermore, there is ongoing development of more efficient and sustainable synthetic methods to produce these compounds. This includes the refinement of cross-coupling reactions and the exploration of novel catalytic systems to access increasingly complex and precisely substituted biphenyl structures. rsc.orgmdpi.com The design and synthesis of libraries of these derivatives for high-throughput screening remains a powerful strategy for discovering new molecules with desirable properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-methoxy-5-phenylbenzaldehyde

InChI

InChI=1S/C14H12O2/c1-16-14-8-11(10-15)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NBFNJIQVVFJCSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization of 1,1 Biphenyl 3 Carboxaldehyde,5 Methoxy

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The regioselectivity of such reactions on the [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy molecule is dictated by the combined electronic effects of the substituents on the phenyl ring.

The two primary substituents on one of the phenyl rings are the methoxy (B1213986) group (-OCH3) at the C5 position and the aldehyde group (-CHO) at the C3 position.

Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent strongly activates the aromatic ring towards electrophilic attack. Through resonance, it increases the electron density at the positions ortho and para to itself. scielo.org.mx In this molecule, the positions ortho to the C5-methoxy group are C4 and C6.

Aldehyde Group (-CHO): The aldehyde is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position. The positions meta to the C3-aldehyde are C1 and C5.

The powerful activating and directing effect of the methoxy group generally overrides the deactivating, meta-directing effect of the aldehyde. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho to the activating methoxy group. The unsubstituted phenyl ring is also susceptible to substitution, primarily at its own ortho and para positions, though it is less activated than the substituted ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position on Substituted RingInfluence of C5-Methoxy GroupInfluence of C3-Aldehyde GroupPredicted Reactivity
C2MetaOrthoLow
C4Ortho (Activated)OrthoHigh (Major Product)
C6Ortho (Activated)ParaHigh (Major Product)

Reactions Involving the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that serves as a key site for derivatization through a variety of reactions, including condensations, imine formations, nucleophilic additions, and redox transformations.

Condensation Reactions (e.g., Claisen, Hantzsch) with Aromatic Ketones and other Substrates

Aldehydes readily undergo base- or acid-catalyzed condensation reactions with compounds containing an active methylene (B1212753) group, such as aromatic ketones, to form larger, more complex structures. A common example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone to yield an α,β-unsaturated ketone.

In this reaction, [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy acts as the electrophilic partner, reacting with the enolate of a ketone. This pathway is valuable for synthesizing chalcone (B49325) derivatives, which are precursors to various heterocyclic compounds. journalajocs.com

Table 2: Potential Claisen-Schmidt Condensation Reactions

SubstrateReaction ConditionsExpected Product Class
AcetophenoneAqueous NaOH or KOH, EthanolChalcone (α,β-unsaturated ketone)
CyclohexanoneAqueous NaOH or KOH, Ethanolα,α'-bis(benzylidene)cycloalkanone
Malonic AcidPyridine, Piperidine (Knoevenagel Condensation)α,β-unsaturated carboxylic acid

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the aldehyde group with primary amines yields imines, commonly known as Schiff bases. wjpsonline.com This condensation reaction is typically catalyzed by acid and proceeds through a two-step mechanism. eijppr.com The first step is the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. ejpmr.com The second, rate-determining step is the acid-catalyzed dehydration of the carbinolamine to produce the final imine product. eijppr.comejpmr.com Schiff bases are a critical class of compounds in coordination chemistry and medicinal applications. ajol.info

Table 3: Examples of Schiff Base Formation

Primary Amine ReactantGeneral Product Structure
Aniline (C₆H₅NH₂)N-((5-methoxy-[1,1'-biphenyl]-3-yl)methylene)aniline
Ethylamine (CH₃CH₂NH₂)N-((5-methoxy-[1,1'-biphenyl]-3-yl)methylene)ethanamine
p-Toluidine (CH₃C₆H₄NH₂)N-((5-methoxy-[1,1'-biphenyl]-3-yl)methylene)-4-methylaniline

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov These addition reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an acidic workup. Similarly, the addition of a cyanide ion generates a cyanohydrin, a versatile intermediate.

Table 4: Nucleophilic Addition Reactions to the Aldehyde

Nucleophile/ReagentIntermediate ProductFinal Product (after workup)
Methylmagnesium bromide (CH₃MgBr)Magnesium alkoxide1-(5-methoxy-[1,1'-biphenyl]-3-yl)ethanol (Secondary Alcohol)
Phenyllithium (C₆H₅Li)Lithium alkoxide(5-methoxy-[1,1'-biphenyl]-3-yl)(phenyl)methanol (Secondary Alcohol)
Sodium cyanide (NaCN), H⁺Alkoxide of cyanohydrin2-hydroxy-2-(5-methoxy-[1,1'-biphenyl]-3-yl)acetonitrile (Cyanohydrin)

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can convert the aldehyde into 5-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Milder reagents, such as Tollens' reagent ([Ag(NH₃)₂]⁺), can achieve the same transformation and are often used as a chemical test for aldehydes.

Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (5-methoxy-[1,1'-biphenyl]-3-yl)methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones.

Table 5: Oxidation and Reduction of the Aldehyde Group

TransformationReagent(s)Product Name
OxidationKMnO₄ or Jones Reagent (CrO₃/H₂SO₄)5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
ReductionNaBH₄ or LiAlH₄(5-methoxy-[1,1'-biphenyl]-3-yl)methanol

Halogenation and Other Substitutions on the Biphenyl System

Halogenation of the biphenyl core is a specific instance of electrophilic aromatic substitution, where the regiochemical outcome is again determined by the directing effects of the existing substituents. The strong activating, ortho, para-directing nature of the C5-methoxy group is the dominant influence.

Therefore, reactions with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) are expected to yield products substituted at the C4 and C6 positions. The electron-donating property of the methoxy group facilitates the polarization of the halogen molecule and stabilizes the carbocation intermediate formed during the reaction. nih.gov

Table 6: Predicted Products of Halogenation

ReactionReagentsMajor Product(s)
BrominationBr₂ / FeBr₃4-bromo-[1,1'-biphenyl]-3-carboxaldehyde, 5-methoxy and 6-bromo-[1,1'-biphenyl]-3-carboxaldehyde, 5-methoxy
ChlorinationCl₂ / AlCl₃4-chloro-[1,1'-biphenyl]-3-carboxaldehyde, 5-methoxy and 6-chloro-[1,1'-biphenyl]-3-carboxaldehyde, 5-methoxy

Table of Mentioned Compounds

Metal-Catalyzed Transformations and C-H Activation Strategies in Biphenyl Chemistry

The chemical landscape of [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, is significantly broadened by the application of modern synthetic methodologies, particularly metal-catalyzed cross-coupling and C-H activation reactions. These strategies provide powerful tools for the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, are not extensively documented in publicly available literature, the reactivity of the aldehyde and methoxy-substituted biphenyl core can be inferred from related systems. The aldehyde group can act as a directing group in certain C-H activation scenarios, guiding the metal catalyst to specific C-H bonds for functionalization.

C-H activation has emerged as a step-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. Transition metals like palladium, rhodium, and iridium are at the forefront of this field. For a molecule like [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, C-H activation could potentially be directed to several positions on the biphenyl backbone, depending on the catalyst, ligands, and reaction conditions employed. The methoxy group, being an electron-donating group, can influence the regioselectivity of these transformations.

Recent advancements have highlighted the use of directing groups to achieve high levels of regioselectivity in C-H functionalization. The aldehyde functionality in the target molecule could, in principle, serve as such a directing group, facilitating ortho-C-H activation.

A summary of potential metal-catalyzed transformations and C-H activation strategies applicable to biphenyl systems is presented in the table below.

TransformationMetal CatalystPotential Application to [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy
Suzuki-Miyaura CouplingPalladiumFunctionalization of a halogenated derivative of the biphenyl core.
Heck CouplingPalladiumIntroduction of alkenyl groups.
Sonogashira CouplingPalladium/CopperIntroduction of alkynyl groups.
C-H ArylationPalladium, RhodiumDirect introduction of aryl groups at various positions.
C-H BorylationIridium, RhodiumSynthesis of boronate esters for further cross-coupling reactions.
C-H OlefinationRhodium, RutheniumDirect introduction of olefinic moieties.

Stereochemical Considerations and Atropisomerism in Biphenyl Systems

A fascinating and critical aspect of the chemistry of substituted biphenyls is the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the bond connecting the two phenyl rings. This restricted rotation is typically caused by steric hindrance from bulky substituents in the ortho positions of the biphenyl system.

For [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, the substituents are in the meta and para positions relative to the biphenyl linkage. In its ground state, this compound is not expected to exhibit atropisomerism as the rotation around the central C-C bond is not significantly hindered.

However, if bulky groups were to be introduced at the ortho positions (positions 2, 6, 2', and 6'), the free rotation around the biphenyl bond could be restricted, leading to the existence of stable, separable enantiomers. The energy barrier to rotation, and thus the stability of the atropisomers, is dependent on the size and nature of these ortho substituents.

The study of atropisomerism is crucial in drug discovery and development, as different atropisomers of a chiral molecule can exhibit distinct pharmacological activities and toxicological profiles. The ability to control the synthesis of a single atropisomer is a significant challenge and an active area of research in organic chemistry.

The table below outlines the key factors influencing atropisomerism in biphenyl systems.

FactorDescriptionRelevance to [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy
Ortho-Substituents The presence of bulky groups at the positions adjacent to the biphenyl linkage.The parent compound lacks ortho-substituents, but derivatization at these positions could induce atropisomerism.
Size of Substituents Larger substituents create greater steric hindrance and a higher barrier to rotation.The introduction of large groups would be necessary to observe stable atropisomers.
Bridging Units The connection of the two phenyl rings with a cyclic structure can also restrict rotation.Not applicable to the parent compound, but a potential synthetic modification.
Temperature Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization.The stability of potential atropisomers would be temperature-dependent.

Spectroscopic and Structural Characterization Techniques in Biphenyl Aldehyde Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the methoxy (B1213986) group protons, and the aromatic protons on the two phenyl rings.

Aldehyde Proton: A characteristic singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

Methoxy Protons: The three protons of the methoxy group (–OCH₃) will appear as a sharp singlet, typically around δ 3.8 ppm. rsc.org

Aromatic Protons: The protons on the substituted and unsubstituted phenyl rings will appear in the aromatic region (δ 7.0–8.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) depend on their position relative to the aldehyde, methoxy, and phenyl substituents. Protons ortho to the aldehyde group are expected to be the most deshielded among the aromatic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom.

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will produce a signal in the range of δ 190–195 ppm.

Aromatic Carbons: The carbons of the biphenyl (B1667301) system will resonate between δ 110 and 160 ppm. The carbon attached to the methoxy group (C5) would be shielded by the electron-donating effect of the oxygen, while the carbon attached to the aldehyde (C3) and the carbons at the biphenyl linkage (C1, C1') will be deshielded.

Methoxy Carbon: The carbon of the methoxy group is expected to appear upfield, typically around δ 55 ppm. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by identifying proton-proton couplings and direct proton-carbon attachments, respectively.

Predicted ¹H NMR Chemical Shifts
Functional Group Expected Chemical Shift (δ, ppm)
Aldehyde (-CHO)9.5 - 10.5 (singlet)
Aromatic (Ar-H)7.0 - 8.0 (multiplets)
Methoxy (-OCH₃)~3.8 (singlet)
Predicted ¹³C NMR Chemical Shifts
Functional Group Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 195
Aromatic (Ar-C)110 - 160
Methoxy (-OCH₃)~55

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy (C₁₄H₁₂O₂), the calculated exact mass is 212.0837 g/mol . High-resolution mass spectrometry (HRMS) can confirm this value, thereby verifying the molecular formula.

Electron Ionization (EI) is a common MS technique that provides information about the molecule's fragmentation pattern, which can be used to deduce its structure. Key fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (H•): Formation of a stable [M-1]⁺ ion (m/z 211) due to the loss of the aldehydic hydrogen.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group to yield an [M-29]⁺ ion (m/z 183).

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group, resulting in an [M-15]⁺ ion (m/z 197).

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group, leading to an [M-30]⁺ ion.

The presence and relative abundance of these and other fragment ions in the mass spectrum create a unique fingerprint that helps to confirm the structure of the target compound.

Predicted Mass Spectrometry Fragments
Ion Predicted m/z
[M]⁺212
[M-H]⁺211
[M-CH₃]⁺197
[M-CHO]⁺183

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. pressbooks.pub For [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, the key vibrational modes are associated with the aldehyde, methoxy, and biphenyl groups.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected for the aldehyde C=O stretch. Because the aldehyde is conjugated with the aromatic ring, this band typically appears at a lower wavenumber, around 1700–1705 cm⁻¹. pressbooks.pubdocbrown.infolibretexts.org

Aldehyde C-H Stretch: Aldehydes exhibit a characteristic C-H stretching vibration that appears as two weak to medium bands, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹. pressbooks.puborgchemboulder.com The latter is particularly diagnostic as few other absorptions occur in this region.

Aromatic C=C Stretches: The biphenyl core will show several bands in the 1450–1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic rings. docbrown.info

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption band in the range of 1200–1275 cm⁻¹ (asymmetric stretch) and a weaker one near 1000-1050 cm⁻¹ (symmetric stretch).

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 690–900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Characteristic IR Absorption Bands
Functional Group Vibration Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch2820-2850 and 2720-2750
Carbonyl C=O Stretch~1700-1705
Aromatic C=C Stretch1450-1600
Ether C-O Stretch1200-1275

X-ray Crystallography for Solid-State Structural Determination of Biphenyl Derivatives

A crucial parameter in biphenyl structures is the dihedral (or torsion) angle between the planes of the two aromatic rings. In the solid state, this angle is a balance between steric hindrance from substituents at the ortho positions and crystal packing forces. For biphenyl itself, the angle is around 44° in the gas phase but planar in the solid state. For substituted biphenyls, non-planarity is common. iucr.org In [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, which lacks bulky ortho substituents, a non-planar conformation with a significant dihedral angle is expected, preventing steric clash between the ortho hydrogens of the two rings. X-ray analysis would precisely define this angle, as well as all bond lengths and bond angles, providing unequivocal proof of the molecule's connectivity and conformation in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—those that are non-superimposable on their mirror images. acs.org The compound [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy is itself achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, this class of techniques is highly relevant for chiral derivatives of biphenyls. nih.gov Biphenyls can exhibit a special type of chirality called atropisomerism when bulky substituents at the ortho positions restrict rotation around the single bond connecting the two phenyl rings. If such hindered rotation exists, two stable, non-interconverting enantiomers (atropisomers) can be isolated. Chiroptical spectroscopy is the primary method for distinguishing between these enantiomers and assigning their absolute configuration (P or M helicity). nih.gov While the target molecule does not have the necessary bulky ortho-substituents to exhibit atropisomerism at room temperature, the application of chiroptical methods would be essential if it were modified to create a chiral center or to introduce atropisomerism. unibas.it

Theoretical and Computational Investigations of 1,1 Biphenyl 3 Carboxaldehyde,5 Methoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. nih.gov For [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, the distribution of electrons and the nature of its frontier molecular orbitals (HOMO and LUMO) are dictated by the cumulative effects of the electron-withdrawing aldehyde group (-CHO) and the electron-donating methoxy (B1213986) group (-OCH3).

The methoxy group, a strong π-donor, is expected to increase the electron density of the phenyl ring to which it is attached, particularly at the ortho and para positions. Conversely, the aldehyde group, a π-acceptor, will withdraw electron density. This push-pull electronic arrangement can lead to interesting molecular properties, including a significant dipole moment and potential for nonlinear optical applications.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. In this molecule, the HOMO is likely to be localized on the methoxy-substituted ring, while the LUMO will have significant contributions from the aldehyde-substituted ring. The precise energies and spatial distributions of these orbitals can be calculated using DFT methods, providing insights into the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy based on Analogous Systems

PropertyPredicted Value/CharacteristicRationale
HOMO Energy Relatively highDue to the electron-donating methoxy group
LUMO Energy Relatively lowDue to the electron-withdrawing aldehyde group
HOMO-LUMO Gap Moderate to smallIndicative of potential reactivity
Dipole Moment SignificantArising from the push-pull electronic nature
Mulliken Charges Negative charge on the oxygen of the methoxy group and positive charge on the carbon of the aldehyde groupReflecting the electron-donating and withdrawing nature of the substituents

Note: The values in this table are qualitative predictions based on general principles of physical organic chemistry and computational studies of similar molecules.

Conformational Analysis and Torsional Dynamics of Biphenyl (B1667301) Systems

The conformation of biphenyl derivatives is defined by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, the equilibrium dihedral angle is approximately 44°, resulting from a balance between steric hindrance of the ortho-hydrogens, which disfavors planarity, and π-conjugation, which favors it. nih.gov

For [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, the substituents are in the meta positions, which generally have a smaller steric impact than ortho substituents. libretexts.org However, the electronic effects of the substituents can influence the rotational barrier. The methoxy and aldehyde groups can engage in through-space electronic interactions that may slightly alter the potential energy surface of rotation.

Computational studies on substituted biphenyls have shown that the energy barrier to rotation can be accurately calculated. The transition states for this rotation are the planar (0°) and perpendicular (90°) conformations. The planar conformation is destabilized by steric repulsion, while the perpendicular conformation has minimal π-conjugation between the rings. The energy profile of this rotation can be mapped out computationally, revealing the energy minima and the barriers to interconversion. nih.gov

Table 2: Predicted Conformational Properties of [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy

ParameterPredicted Value/CharacteristicRationale
Equilibrium Dihedral Angle ~40-50°Similar to unsubstituted biphenyl due to the absence of ortho substituents. libretexts.org
Rotational Barrier Low to moderateThe meta-substituents are not expected to create a high barrier to rotation.
Most Stable Conformer Twisted (non-planar)To minimize steric hindrance while maintaining some degree of π-conjugation. nih.gov

Note: The values in this table are estimations based on computational studies of related biphenyl systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into transition state structures and activation energies. rsc.org For [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, the aldehyde group is the primary site of reactivity. Potential reactions include nucleophilic addition, oxidation, and reduction.

Using quantum chemical methods, the entire reaction pathway for a given transformation can be mapped out. acs.org For instance, the mechanism of a Wittig reaction at the aldehyde group could be computationally explored to understand the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene product. Similarly, the mechanism of a Cannizzaro reaction, if applicable, could be investigated to determine the energetics of the hydride transfer step.

These computational studies can provide detailed information that is often difficult to obtain experimentally, such as the precise geometry of transition states and the role of solvent molecules in the reaction. rsc.org

Molecular Docking Studies for Ligand-Target Interactions in Related Scaffolds

The biphenyl moiety is a common scaffold in drug discovery. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. biointerfaceresearch.com While there are no specific docking studies on [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy, studies on related biphenyl scaffolds can provide insights into its potential as a ligand. nih.govresearchgate.net

For example, biphenyl derivatives have been investigated as inhibitors of various enzymes. semanticscholar.org A molecular docking study of [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy into the active site of a hypothetical target enzyme would involve generating a 3D model of the molecule and placing it in various orientations within the binding pocket. The interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, would then be scored to predict the most favorable binding mode and estimate the binding affinity. researchgate.net

Table 3: Potential Intermolecular Interactions in Ligand-Target Binding

Interaction TypePotential Involving Functional Groups
Hydrogen Bonding The aldehyde oxygen as a hydrogen bond acceptor.
π-π Stacking The biphenyl rings with aromatic residues of the protein (e.g., phenylalanine, tyrosine, tryptophan).
Hydrophobic Interactions The phenyl rings with nonpolar residues of the protein.
Dipole-Dipole Interactions The polar aldehyde and methoxy groups with polar residues.

Prediction and Validation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. aip.org These predictions can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). nih.govrsc.org The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the aldehyde proton would appear at a characteristic downfield shift (around 9-10 ppm). The aromatic protons would exhibit a complex splitting pattern due to coupling between them. The methoxy protons would appear as a singlet around 3.8-4.0 ppm.

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. semanticscholar.org Key predicted vibrational modes for this molecule would include the C=O stretch of the aldehyde group (around 1700 cm-1), C-O stretches of the methoxy group, and various C-H and C=C stretching and bending modes of the aromatic rings. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The push-pull nature of the substituents is expected to result in a π to π* transition at a relatively long wavelength.

Table 4: Predicted Spectroscopic Data for [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy

SpectroscopyPredicted Key Signals
¹H NMR Aldehyde proton (~9.9 ppm), Aromatic protons (7.0-8.0 ppm), Methoxy protons (~3.9 ppm)
¹³C NMR Aldehyde carbon (~192 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm)
IR (cm⁻¹) C=O stretch (~1705 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C=C stretch (1600-1450 cm⁻¹)
UV-Vis (λmax) π → π* transition likely in the range of 250-300 nm

Note: The values in this table are estimations based on known spectroscopic data for similar compounds and computational predictions. chemicalbook.comnih.govrsc.org

Applications of Substituted Biphenyl Carboxaldehydes in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Architectures

Substituted biphenyl (B1667301) carboxaldehydes, including the 5-methoxy derivative, are highly valued as building blocks in the synthesis of intricate organic molecules. ontosight.aiarabjchem.org The biphenyl scaffold provides a rigid and tunable core, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. ontosight.ai These compounds are instrumental in the production of pharmaceuticals, agrochemicals, and other functional materials. ontosight.ai

The reactivity of the aldehyde group allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. This enables the elaboration of the biphenyl core into more complex structures. Furthermore, the biphenyl unit itself can be synthesized through various cross-coupling reactions, offering a modular approach to constructing diverse molecular architectures. rsc.org The presence of substituents like the methoxy (B1213986) group can influence the electronic properties and reactivity of the molecule, providing a means to fine-tune its characteristics for specific applications. arabjchem.org

Precursors for Chiral Reagents and Auxiliaries in Asymmetric Synthesis

The biphenyl framework is a cornerstone in the design of chiral ligands and auxiliaries for asymmetric synthesis. The restricted rotation around the biphenyl C-C single bond, a phenomenon known as atropisomerism, can give rise to stable, non-superimposable mirror images, making certain substituted biphenyls inherently chiral. nih.gov While [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy itself is not chiral, it can serve as a precursor to chiral biphenyl derivatives.

By introducing appropriate substituents at the ortho positions of the biphenyl rings, stable atropisomers can be synthesized. The aldehyde group can be transformed into various functionalities that can coordinate to metal centers or act as directing groups in stereoselective reactions. For instance, chiral biphenyl-based ligands are widely employed in transition metal-catalyzed reactions to induce enantioselectivity. nih.gov Additionally, chiral auxiliaries derived from biphenyl scaffolds can be temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which they can be cleaved and recovered. nih.govrsc.org

Components in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

The rigid and planar nature of the biphenyl core makes it an excellent candidate for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs). rsc.orgresearchgate.net Biphenyl derivatives often exhibit desirable photophysical properties, including strong fluorescence and high charge carrier mobility, which are crucial for efficient light emission in OLEDs. researchgate.net

In OLEDs, these molecules can function as emitting materials, host materials, or charge-transporting materials. The ability to modify the biphenyl structure with various substituents allows for the tuning of their emission color, quantum efficiency, and thermal stability. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby influencing the color of the emitted light. The structural rigidity of the biphenyl unit also contributes to the formation of stable amorphous films, which is essential for the longevity and performance of OLED devices. rsc.org

Scaffolds for Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Biphenyl derivatives, particularly dicarboxylic acids, are frequently used as organic linkers in the synthesis of MOFs due to their rigidity and ability to form robust and porous structures. acs.orgfrontiersin.orgmdpi.com While [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy is a mono-aldehyde, it can be readily oxidized to the corresponding carboxylic acid, making it a potential precursor for MOF synthesis.

The length and geometry of the biphenyl linker play a crucial role in determining the pore size and topology of the resulting MOF. mdpi.com These materials have shown great promise in a variety of applications, including gas storage, separation, and catalysis. Similarly, the biphenyl scaffold is a key component in the design of Organic Polymers of Intrinsic Microporosity (PIMs), which are polymers that possess microporosity due to their rigid and contorted molecular structures.

Ligands in Transition Metal Catalysis for Polymerization

The design of ligands is of paramount importance in transition metal catalysis, as they can profoundly influence the activity, selectivity, and stability of the catalyst. Biphenyl-based structures are widely used in the development of ligands for various catalytic transformations, including olefin polymerization. acs.orgmdpi.com The steric and electronic properties of the biphenyl ligand can be systematically varied by introducing different substituents on the aromatic rings. mdpi.com

For instance, bulky groups at the ortho positions of the biphenyl core can create a sterically demanding environment around the metal center, which can influence the regioselectivity and stereoselectivity of the polymerization process. The aldehyde functionality in [1,1'-Biphenyl]-3-carboxaldehyde, 5-methoxy can be converted into various coordinating groups, such as phosphines, amines, or Schiff bases, to create a range of bidentate or polydentate ligands. These ligands can then be complexed with transition metals to generate catalysts for the production of polymers with specific properties.

Intermediates in the Synthesis of Specific Synthetic Targets (e.g., Fluorenones)

Substituted biphenyl carboxaldehydes are valuable intermediates in the synthesis of various polycyclic aromatic compounds. A notable example is the synthesis of fluorenones, which are an important class of compounds with applications in materials science and medicinal chemistry. nih.govbeilstein-journals.org Biphenyl-2-carboxaldehydes can undergo intramolecular cyclization reactions to form the fluorenone core. nih.govsci-hub.se

This transformation can be achieved through various methods, including oxidative cyclization promoted by reagents such as tert-butyl hydroperoxide (TBHP). nih.govbeilstein-journals.orgacs.org The reaction proceeds via the formation of a radical intermediate which then undergoes an intramolecular aromatic substitution to yield the tricyclic fluorenone structure. The presence of substituents on the biphenyl ring can influence the efficiency and regioselectivity of this cyclization process.

Below is a table summarizing the yields of fluorenone synthesis from biphenyl-2-carboxaldehyde using different methods:

Starting MaterialReagent/CatalystYield (%)Reference
Biphenyl-2-carboxaldehydePotassium persulfate/tetraethylammonium bromide68 beilstein-journals.org
Biphenyl-2-carboxaldehydeTBHP (aqueous)62 beilstein-journals.org
Ring-methylated biphenyl-2-carboxaldehydeTBHP in decane (B31447) and FeCp₂up to 72 beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-5-methoxybenzaldehyde and a substituted phenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base like Na₂CO₃. Reaction optimization may involve temperature control (80–100°C), inert atmosphere, and stoichiometric adjustments. Post-reduction of any intermediate esters or protection/deprotection of functional groups may be required .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield improvements may require ligand screening (e.g., SPhos) or microwave-assisted synthesis .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl connectivity, methoxy (–OCH₃), and aldehyde (–CHO) groups. Aromatic proton splitting patterns and coupling constants distinguish substitution positions .
  • Mass Spectrometry : High-resolution LC-MS or ESI-MS for molecular ion ([M+H]⁺) verification.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves absolute configuration and intermolecular interactions .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model:

  • Electrostatic potential maps for nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions.
  • Vibrational frequencies (IR) and NMR chemical shifts (GIAO method) for experimental validation .
    • Applications : Predict binding affinity with biological targets (e.g., enzymes) or optimize photophysical properties for material science applications .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for biphenyl derivatives?

  • Methodological Answer :

  • Purity Verification : Reanalyze compounds via HPLC, elemental analysis, or DSC to exclude impurities .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and controls.
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4'-fluoro or 3'-nitro derivatives) to isolate substituent effects .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to confirm conformational stability .

Q. How can sensory threshold studies be designed to evaluate the compound’s role in flavor or fragrance enhancement?

  • Methodological Answer :

  • Taste Dilution Analysis (TDA) : Serial dilution in water or model systems (e.g., sweetened skim milk) to determine recognition thresholds .
  • Panel Testing : Trained sensory panels quantify descriptors like "velvety" or "creamy" using ISO 8589 protocols.
  • Synergy Studies : Co-application with vanillin or fatty acids to assess perceptual enhancement .

Q. What strategies are effective for studying the compound’s potential in organic electronics (e.g., semiconductors)?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.
  • UV-Vis Spectroscopy : Bandgap determination via absorption edge analysis.
  • Thin-Film Fabrication : Spin-coating or vacuum deposition for OFET/OLED device testing. Compare with fluorinated analogs for dielectric constant modulation .

Methodological Challenges and Solutions

Q. How can crystallization challenges (e.g., polymorphism) be addressed during X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion (e.g., ether into DCM solution) or slow cooling from DMSO.
  • Additive Screening : Introduce co-crystallants (e.g., crown ethers) or use seeding techniques.
  • SHELXL Refinement : Apply TWINABS for twinned crystals and check for disorder using PLATON .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADMET Profiling : Use Caco-2 cells for permeability, microsomal assays for metabolic stability.
  • Rodent Models : Dose-ranging studies in Sprague-Dawley rats with LC-MS/MS plasma analysis.
  • ToxScreen4 : High-throughput toxicity screening (genotoxicity, hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.